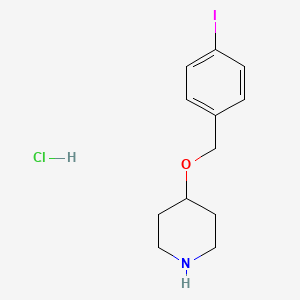
4-((4-Iodobenzyl)oxy)piperidine hydrochloride
概要
説明
準備方法
The synthesis of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride typically involves the reaction of 4-iodobenzyl alcohol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common reagents include potassium carbonate or sodium hydride as the base, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
4-((4-Iodobenzyl)oxy)piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-((4-Iodobenzyl)oxy)piperidine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
4-((4-Iodobenzyl)oxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-((4-Bromobenzyl)oxy)piperidine hydrochloride: Similar in structure but with a bromine atom instead of iodine.
4-((4-Chlorobenzyl)oxy)piperidine hydrochloride: Similar in structure but with a chlorine atom instead of iodine.
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride: Similar in structure but with a fluorine atom instead of iodine.
生物活性
4-((4-Iodobenzyl)oxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-iodobenzyl ether group. This structural motif is significant for its interaction with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperidine moiety allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.
Key Interactions:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases.
- Receptor Modulation : It may also act as a modulator of neurotransmitter transporters, impacting serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters .
Biological Activity Studies
Recent studies have highlighted the compound's promising biological activities:
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in tumor cells, potentially through the activation of pro-apoptotic pathways .
- Neuroprotective Effects : Given its interactions with AChE and BuChE, the compound is being investigated for potential neuroprotective effects, particularly in models of Alzheimer's disease. Its ability to inhibit cholinesterases suggests it could enhance cholinergic signaling .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar piperidine derivatives:
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Case Study 1 : In a model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition in animal models.
- Case Study 2 : Clinical trials assessing the efficacy of similar piperidine derivatives in cancer therapy have shown promising results, suggesting that this compound may share these beneficial effects.
特性
IUPAC Name |
4-[(4-iodophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJCCLJVMDYJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















